molecular formula C24H24FN5O2 B2615940 N-(2,3-dimethylphenyl)-2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide CAS No. 946332-24-7

N-(2,3-dimethylphenyl)-2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide

Cat. No. B2615940
CAS RN: 946332-24-7
M. Wt: 433.487
InChI Key: KVLIOSISWWYAGA-UHFFFAOYSA-N
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Description

“N-(2,3-dimethylphenyl)-2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide” is a chemical compound with the molecular formula C22H20FN5O2 . It has a molecular weight of 405.4 g/mol .


Molecular Structure Analysis

The compound has a complex structure that includes a pyrazolo[3,4-d]pyridazin ring system, a fluorophenyl group, and a dimethylphenyl group . The InChI string and Canonical SMILES for the compound are available .


Physical And Chemical Properties Analysis

This compound has several computed properties, including a XLogP3-AA of 3.2, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, and a rotatable bond count of 4 . Its exact mass and monoisotopic mass are both 405.16010306 g/mol . The topological polar surface area is 79.6 Ų .

Scientific Research Applications

Radioligand Development for PET Imaging

Research into related compounds, like 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, has explored their use as selective ligands for the translocator protein (18 kDa), with applications in positron emission tomography (PET) imaging. These developments aim to facilitate in vivo imaging for neurological conditions by synthesizing compounds with fluorine-18 labeling, demonstrating the potential for diagnostic advancements in neurodegenerative disease detection (Dollé et al., 2008).

Antipsychotic Potential Exploration

The exploration of pyrazole and pyrazolopyrimidine derivatives has shown potential antipsychotic effects in behavioral animal tests. These studies have focused on compounds that do not interact with dopamine receptors, providing a basis for developing new antipsychotic medications with unique mechanisms of action and potentially fewer side effects (Wise et al., 1987).

Anti-inflammatory and Antioxidant Properties

Some derivatives, such as N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides, have been synthesized and evaluated for their anti-inflammatory activity. This line of research indicates the potential for developing new anti-inflammatory drugs based on pyrazole derivatives, highlighting the diversity of applications these compounds may hold (Sunder & Maleraju, 2013).

Coordination Complexes and Antioxidant Activity

Research has also delved into the synthesis and characterization of coordination complexes constructed from pyrazole-acetamide derivatives. These studies not only contribute to the field of inorganic chemistry but also explore the antioxidant activities of these compounds, providing insights into their potential medicinal applications (Chkirate et al., 2019).

Mechanism of Action

While the exact mechanism of action for this compound is not specified, compounds with similar structures have shown inhibitory activity towards human class I HDAC isoforms .

properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[1-(4-fluorophenyl)-7-oxo-4-propan-2-ylpyrazolo[3,4-d]pyridazin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN5O2/c1-14(2)22-19-12-26-30(18-10-8-17(25)9-11-18)23(19)24(32)29(28-22)13-21(31)27-20-7-5-6-15(3)16(20)4/h5-12,14H,13H2,1-4H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVLIOSISWWYAGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN2C(=O)C3=C(C=NN3C4=CC=C(C=C4)F)C(=N2)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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